4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime adheres to IUPAC guidelines for fused heterocyclic systems. The parent structure, pyrrolo[2,3-d]pyrimidine, consists of a pyrrole ring fused to a pyrimidine at positions 2 and 3 of the latter. Numbering begins at the pyrimidine nitrogen (position 1), proceeds clockwise, and assigns position 4 to the chloro substituent. The carbaldehyde oxime group (-CH=N-OH) occupies position 5 of the pyrrole moiety. The prefix 7H denotes the tautomeric form where hydrogen resides at position 7 of the bicyclic system. This nomenclature distinguishes the compound from positional isomers, such as 4-chloro-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde oxime, where fusion and substituent placement differ.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this compound remains unreported, computational models predict a planar bicyclic core with slight puckering in the pyrrole ring. The chloro substituent at position 4 and oxime group at position 5 introduce steric and electronic perturbations. Density functional theory (DFT) studies of analogous pyrrolo-pyrimidines suggest bond lengths of 1.38 Å for C-N in the pyrimidine ring and 1.73 Å for the C-Cl bond. The oxime’s C=N bond (1.28 Å) and N-O bond (1.40 Å) align with values observed in aryl oximes. Dihedral angles between the oxime and pyrrolo-pyrimidine plane are estimated at 15–25°, favoring partial conjugation with the aromatic system.
Spectroscopic Characterization
Spectroscopic data for this compound, though incomplete, can be extrapolated from related structures:
The oxime’s -N-OH group generates a characteristic broad peak in ¹H NMR, while IR confirms hydrogen bonding via O-H stretching. Mass spectrometry fragments align with loss of Cl (35.5 Da) and subsequent decomposition of the oxime moiety (-NHOH, 33 Da).
Tautomerism and Isomeric Considerations
Oxime-nitrone tautomerism dominates the compound’s isomeric landscape. Theoretical studies indicate that the nitrone tautomer (-CH=N⁺-O⁻) is 8–12 kcal/mol less stable than the oxime form in the gas phase. However, polar solvents stabilize the nitrone via solvation, enabling bimolecular tautomerization pathways. Syn and anti configurations of the oxime group further diversify isomeric possibilities:
$$
\text{Oxime (syn)} \rightleftharpoons \text{Nitrone} \rightleftharpoons \text{Oxime (anti)}
$$
The anti configuration predominates due to reduced steric clash between the oxime hydroxyl and pyrrolo-pyrimidine hydrogens. Substituent positioning precludes significant positional isomerism, as demonstrated by the distinct spectral signatures of 4-chloro-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde oxime.
Properties
Molecular Formula |
C7H5ClN4O |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
(NE)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN4O/c8-6-5-4(2-12-13)1-9-7(5)11-3-10-6/h1-3,13H,(H,9,10,11)/b12-2+ |
InChI Key |
PQQOIYUCJULKAF-SWGQDTFXSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)/C=N/O |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved through a seven-step synthesis starting from dimethyl malonate, which involves cyclization and chlorination reactions.
Formation of 5-Carbaldehyde: The aldehyde group can be introduced through oxidation reactions using reagents such as potassium osmate hydrate and sodium periodate.
Oxime Formation: The final step involves the reaction of the aldehyde with hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research has identified 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime and its derivatives as promising candidates against viral infections, particularly those caused by flaviviruses such as Zika virus and dengue virus.
Key Findings
- Antiviral Mechanism : The compound exhibits structural features that enhance its antiviral activity. Studies have shown that derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold can inhibit viral replication effectively. For instance, certain analogs demonstrated an EC90 value of 12.4 µM against Zika virus with low cytotoxicity (CC50 value of 49.3 µM) .
- Structure-Activity Relationship (SAR) : Investigations into the substituents at positions 4 and 7 on the pyrrolo[2,3-d]pyrimidine scaffold have led to the identification of compounds with enhanced anti-Zika and anti-dengue activities. Selected compounds showed >90% protection against dengue virus in vitro .
Synthesis Methodologies
The synthesis of this compound involves several chemical reactions that yield high purity and yield rates.
Synthetic Pathways
- Basic Synthesis : The compound can be synthesized from starting materials through a series of reactions involving thionyl chloride and dichloromethane under controlled conditions .
- Improved Methods : Recent advancements have focused on optimizing reaction conditions to enhance yields while minimizing by-products. These methods are crucial for producing the compound on a larger scale for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as an inhibitor of various kinases, which are enzymes involved in cell signaling pathways.
Signal Transduction: It can modulate signal transduction pathways, particularly those involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrrolo[2,3-d]pyrimidine scaffold allows diverse substitutions at positions 4, 5, and 5. Key analogs include:
Key Observations :
- Halogenation (5-F, 5-Cl, 5-Br, 5-I) : Halogens at position 5 improve electrophilicity and binding to kinase ATP pockets. For example, 5-fluoro derivatives exhibit higher metabolic stability compared to 5-chloro analogs .
- Oxime Formation : The oxime group introduces hydrogen-bonding capabilities, which may enhance target selectivity compared to unmodified aldehydes .
Spectroscopic and Physicochemical Properties
- NMR Signatures: Parent aldehyde: H-2 proton appears as a singlet at δ 8.63–8.67 ppm; aldehyde proton at δ 9.8–10.2 ppm . Oxime derivative: Expected -CH=N-OH proton at δ 7.5–8.5 ppm (broad), with NOE correlations confirming geometry (syn/anti) . 4-Amino derivatives: Broad singlet at δ 11.47 ppm for -NH-; aromatic protons at δ 6.51–7.31 ppm .
- Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]$^+$ 275.0597 for sulfonamide derivatives ).
Biological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.59 g/mol. The compound features a pyrrolo-pyrimidine core that is significant in various biological contexts, particularly in the development of kinase inhibitors and other therapeutic agents .
1. Kinase Inhibition
This compound has been identified as an intermediate in the synthesis of several kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell division. The compound's ability to inhibit specific kinases makes it a valuable scaffold for drug development.
Table 1: Comparison of Kinase Inhibitors Derived from Similar Structures
| Compound Name | Target Kinase | Activity (IC50) |
|---|---|---|
| Tofacitinib | JAK1/JAK3 | 0.9 µM |
| Ruxolitinib | JAK1/JAK2 | 1.3 µM |
| Baricitinib | JAK1/JAK2 | 0.6 µM |
| This compound | TBD | TBD |
Note: TBD = To Be Determined
2. Anticancer Activity
Preliminary studies indicate that compounds derived from the pyrrolo[2,3-d]pyrimidine framework exhibit significant anticancer properties. For instance, analogs have shown efficacy against various cancer cell lines, including HeLa and A375 cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde with hydroxylamine. This reaction forms the oxime derivative through a nucleophilic addition mechanism:
Case Study: Inhibition of CDK Enzymes
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can selectively inhibit cyclin-dependent kinases (CDKs). For example, compounds similar to this compound have shown IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively. These findings suggest a potential role for this compound in treating cancers associated with dysregulated CDK activity .
Research on Antiviral Properties
Another area of interest is the antiviral activity of pyrrolo derivatives against various viral targets. Some studies have indicated that modifications to the pyrrolopyrimidine structure can enhance activity against viruses such as HIV and Hepatitis C by targeting viral replication pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
